

## No Public Data Available for "JP3000" Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JP3000    |           |
| Cat. No.:            | B10862162 | Get Quote |

Extensive searches for "**JP3000** clinical trial phase 1 results" have yielded no publicly available information on a pharmaceutical compound or clinical trial with this designation. The identifier "**JP3000**" appears to be associated with commercial products unrelated to the pharmaceutical industry, such as a massage chair and a printer.

It is possible that "**JP3000**" is an internal development code that has not been disclosed publicly, or the identifier may be inaccurate.

As an alternative, this guide provides a comparative analysis of a well-researched class of compounds with a similar potential therapeutic focus: Mitochondria-Targeted Antioxidants, with a particular focus on MitoQ (mitoquinone mesylate). This information is highly relevant for researchers, scientists, and drug development professionals interested in therapies for conditions associated with mitochondrial dysfunction and oxidative stress.

# Comparison Guide: Mitochondria-Targeted Antioxidants

This guide compares the performance of MitoQ with other antioxidant strategies, supported by data from preclinical and clinical studies.

### **Data Presentation**

Table 1: Summary of Key Preclinical and Clinical Trial Data for MitoQ



| Study Type                | Model/Popul<br>ation        | Key Findings                                                                                                                                                                                      | Dosage        | Duration      | Reference |
|---------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|---------------|-----------|
| Preclinical               | Male Wistar<br>albino rats  | Protective effects against malathion- induced hepatorenal toxicity, mitochondrial dysfunction, and inflammation.                                                                                  | Not specified | Not specified | [1]       |
| Preclinical               | Old mice                    | Restored endothelial- dependent dilation (EDD), reduced arterial mitochondrial reactive oxygen species (mtROS) and oxidative stress, improved mitochondrial health, and reduced aortic stiffness. | Not specified | 4 weeks       | [2]       |
| Clinical Trial<br>(Pilot) | Healthy older adults (n=20) | Well-<br>tolerated,<br>improved                                                                                                                                                                   | 20 mg/day     | 6 weeks       | [2][3]    |



|                               |                                                      | endothelial<br>function, and<br>reduced<br>plasma levels<br>of oxidized<br>low-density<br>lipoprotein.                 |           |          |     |
|-------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|----------|-----|
| Clinical Trial<br>(Phase IIa) | Older men<br>and women<br>(≥60 years)                | Designed to establish efficacy in improving vascular endothelial function and reducing large elastic artery stiffness. | 20 mg/day | 3 months | [3] |
| Clinical Trial                | Young<br>healthy men<br>(20-30 years<br>old)         | Protected against exercise- induced nuclear and mitochondrial DNA damage in blood and muscle tissue.                   | 20 mg/day | 3 weeks  | [4] |
| Clinical Trial                | Untrained<br>middle-aged<br>men (35-55<br>years old) | Improved exercise performance and increased peak power generation during a                                             | 20 mg/day | 10 days  | [4] |



|                |                                                            | 20km cycling<br>trial.                                                                                                                                                                  |                      |               |     |
|----------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|---------------|-----|
| Clinical Trial | Septic shock<br>patients<br>(n=42)                         | Significantly improved oxidative biomarkers (GPx, CAT, SOD); reduced serum lactate and vasopressor use (though statistical significance was lost after multiple comparison correction). | 20 mg twice<br>daily | 5 days        |     |
| Clinical Trial | Patients with Hypertension, Parkinson's, and Liver Disease | Showed significant success in Phase II trials.                                                                                                                                          | Not specified        | Not specified | [4] |

Table 2: Comparison of Mitochondria-Targeted Antioxidants



| Compound  | Mechanism of<br>Action                                                                                                                                                                               | Key<br>Advantages                                                                                                                               | Limitations/Chal<br>lenges                                                                                                | Clinical<br>Development<br>Status                                                                               |
|-----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| MitoQ     | Accumulates in mitochondria and scavenges reactive oxygen species (ROS), particularly superoxide, peroxyl, and peroxynitrite.[5] Recycled to its active form by Complex II of the respiratory chain. | Orally bioavailable and has been shown to be safe and well-tolerated in human trials.[5] [7] Commercially available as a dietary supplement.[4] | Can become pro- oxidant under certain conditions.[6] Establishing optimal dosing for different indications is ongoing.[4] | Phase II trials completed for several conditions.[4] Ongoing trials for age-related vascular dysfunction.[2][3] |
| SkQ1      | A mitochondria-<br>targeted<br>antioxidant that<br>has been studied<br>in models of<br>neurodegenerati<br>ve diseases.[1]                                                                            | Similar targeting mechanism to MitoQ.                                                                                                           | Less clinical trial data publicly available compared to MitoQ.                                                            | Primarily in preclinical and early clinical development.                                                        |
| MitoVitE  | A mitochondria-<br>targeted form of<br>Vitamin E.[1]                                                                                                                                                 | Leverages the known antioxidant properties of Vitamin E with targeted delivery.                                                                 | Limited clinical<br>trial data.                                                                                           | Preclinical<br>development.                                                                                     |
| MitoTEMPO | A mitochondria-<br>targeted<br>superoxide<br>dismutase (SOD)<br>mimetic.[1]                                                                                                                          | Specifically targets superoxide radicals in the mitochondria.                                                                                   | No effect on lung<br>function was<br>observed in one<br>preclinical COPD<br>study.[4]                                     | Preclinical and in vitro studies.                                                                               |



|                         |                                                                                                                                   | Shown to reduce<br>H2O2 production<br>and apoptosis in<br>cellular models<br>of<br>neurodegenerati<br>on.[5]                                                                     |                                                                       |                                                 |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------|
| SS-31<br>(Elamipretide) | A small peptide that targets the inner mitochondrial membrane, reduces ROS production, and improves mitochondrial function.[4][8] | Cellular uptake is energy- independent and not dependent on mitochondrial membrane potential.[4] Shown to be safe in Phase I and II trials for conditions like heart failure.[4] | Different mechanism and structure compared to TPP-based antioxidants. | Phase I and II<br>clinical trials<br>completed. |

## **Experimental Protocols**

Protocol: Assessment of Endothelial Function in Human Clinical Trials

A common methodology for assessing the efficacy of MitoQ on vascular health involves the following:

- Patient Population: Healthy older adults (e.g., 60-80 years) are recruited.[3]
- Study Design: A randomized, placebo-controlled, double-blind, crossover design is often employed.[3]
- Intervention: Participants receive a daily oral dose of MitoQ (e.g., 20 mg/day) or a matching placebo for a specified period (e.g., 6 weeks to 3 months).[2][3]
- Primary Outcome Measurement: Endothelial function is assessed by measuring flowmediated dilation (FMD) of the brachial artery using high-resolution ultrasound. This non-



invasive technique measures the artery's dilation in response to an increase in blood flow.

- Secondary Outcome Measurements:
  - Aortic Stiffness: Measured by carotid-femoral pulse wave velocity.[2][3]
  - Oxidative Stress Markers: Blood samples are analyzed for biomarkers of oxidative stress,
     such as oxidized low-density lipoprotein (oxLDL).[2][3]
  - Mitochondrial Health: Endothelial cells may be obtained via endovascular biopsy to assess mitochondrial ROS production and overall mitochondrial health ex vivo.[3]
- Data Analysis: Changes in FMD and other markers from baseline are compared between the MitoQ and placebo groups to determine the treatment effect.

## **Mandatory Visualization**

Signaling Pathway: MitoQ Mechanism of Action





#### Click to download full resolution via product page

Caption: Mechanism of MitoQ targeting mitochondria and reducing oxidative stress.

Experimental Workflow: Clinical Trial for Vascular Function





Click to download full resolution via product page

Caption: Workflow of a randomized controlled trial for MitoQ's vascular effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial-targeted Antioxidant Supplementation for Improving Age-related Vascular Dysfunction in Humans | Clinical Research Trial Listing (Aging) (NCT04851288)
   [trialx.com]
- 3. Frontiers | Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential Future Drug Development Lag in Japan Based on an Analysis of Multiregional Clinical Trials in the US, Europe, and East Asia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Japan intensifies efforts to innovate drug development + | Bioworld | BioWorld [bioworld.com]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. Mitochondria-targeted agents: Future perspectives of mitochondrial pharmaceutics in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Public Data Available for "JP3000" Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862162#jp3000-clinical-trial-phase-1-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com